N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide
Description
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted at the 4-position with a furan-2-ylmethyl group. The sulfonamide moiety is attached to a 4-propyl-substituted benzene ring.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-2-4-17-6-8-20(9-7-17)26(23,24)21-15-18-10-12-22(13-11-18)16-19-5-3-14-25-19/h3,5-9,14,18,21H,2,4,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUMFRBCFLLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with piperidine under basic conditions to form the furan-2-ylmethyl-piperidine intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Pharmacological and Functional Insights
Key Structural and Functional Distinctions
Sulfonamide vs. Amide Backbone : The target compound’s sulfonamide group distinguishes it from amide-based opioids like Beta-Methyl fentanyl. Sulfonamides typically exhibit different binding modes, often targeting enzymes (e.g., carbonic anhydrase) rather than opioid receptors .
Aromatic Substituents : The furan ring in the target compound introduces an oxygen heterocycle, contrasting with the chlorophenyl or nitrophenyl groups in W-15/W-14. This difference could alter electronic properties and metabolic stability .
Notes and Limitations
- Pharmacological Data Gap : Direct activity data for the target compound is absent in the provided evidence; comparisons are inferred from structural analogs.
- Synthetic Opioid Caution : W-15, W-18, and Beta-Methyl fentanyl are associated with opioid receptor activity, but the target compound’s sulfonamide backbone suggests divergent targets .
- Regulatory Status : Beta-Methyl fentanyl is a controlled substance, highlighting the importance of structural nuances in legal classifications .
Further empirical studies are required to validate the target compound’s pharmacological profile.
Biological Activity
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, highlighting the compound's therapeutic potential.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity.
- Piperidine Ring : A six-membered saturated ring that enhances biological activity through interactions with biological targets.
- Benzene Sulfonamide Group : Known for its role in various pharmacological activities.
Molecular Formula and Weight
- Molecular Formula : C20H26N2O2S
- Molecular Weight : 342.50 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, 4-methyl-N-(piperidin-1-yilmethylene)benzenesulfonamide (PMSA), was shown to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis . This suggests that the sulfonamide moiety may play a crucial role in mediating similar effects in our compound of interest.
The proposed mechanism of action involves the binding of the compound to specific cellular receptors or enzymes, leading to inhibition of their activity. The furan and piperidine rings facilitate interactions through hydrogen bonding and π-stacking, enhancing the compound's affinity for biological targets.
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit various enzymes. For example, sulfonamide derivatives are known to exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Antibacterial Properties
The antibacterial activity of related compounds has been documented, showing moderate to strong efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. This underscores the potential for this compound to exhibit similar antibacterial effects .
Study 1: Antitumor Effects of PMSA
In a study conducted at Guangdong Medical University, PMSA was synthesized and tested on tumor cells. The results indicated a marked inhibition of cell proliferation and migration, alongside increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress associated with ferroptosis .
Study 2: Enzyme Inhibition Profile
Another investigation focused on a series of piperidine derivatives revealed that compounds bearing the piperidine nucleus exhibited significant enzyme inhibitory activity. The study highlighted that these compounds could serve as effective leads for developing new therapeutic agents targeting various diseases .
Comparative Analysis
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| PMSA | Similar to our compound | Antitumor, Ferroptosis induction |
| 5-{1-[(4-chlorophenyl)sulfonyl]} | Contains sulfonamide group | Antibacterial, Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
